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Application Notes
Lauryl Maltose Neopentyl Glycol (LMNG) has emerged as a powerful amphiphile for the

study of viral membrane proteins, offering significant advantages over traditional detergents. Its

unique chemical structure, featuring two maltose head groups and two dodecyl chains,

provides a more lipid-like environment that enhances the stability of delicate viral envelope

proteins.[1][2][3] This stability is crucial for downstream applications such as functional assays

and high-resolution structural determination by cryo-electron microscopy (cryo-EM) and X-ray

crystallography.

The primary applications of LMNG in viral protein studies include:

Solubilization and Extraction: LMNG is highly effective at extracting viral membrane proteins

from their native lipid bilayers while preserving their structural integrity.[2] Its low critical

micelle concentration (CMC) of approximately 0.01 mM ensures that it remains in a micellar

state to encapsulate the protein even at low concentrations.[4][5]

Stabilization: Viral envelope proteins are notoriously unstable once removed from their

membrane environment. LMNG micelles have been shown to significantly enhance the

stability of these proteins, preventing aggregation and denaturation.[2][6] This is particularly

critical for maintaining the native conformation of viral glycoproteins, which are the primary

targets for neutralizing antibodies and antiviral drugs. The combination of LMNG with
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cholesteryl hemisuccinate (CHS) has proven particularly effective for stabilizing eukaryotic

viral membrane proteins that reside in cholesterol-rich environments.[7][8]

Structural Biology: The enhanced stability and monodispersity of viral protein-LMNG

complexes make them ideal for structural studies.[7] LMNG has been instrumental in

obtaining high-resolution structures of key viral proteins, including the SARS-CoV-2 Spike

protein, which has been crucial for understanding viral entry and for the development of

vaccines and therapeutics.[2]

Functional Studies: By maintaining the native conformation and activity of viral proteins,

LMNG enables a wide range of functional studies, including receptor-binding assays, fusion

assays, and antibody-binding studies.
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Detergent
Chemical
Name

CMC (mM)
Micelle Size
(kDa)

Key
Advantages
for Viral
Protein
Studies

LMNG
Lauryl Maltose

Neopentyl Glycol
~0.01[4][5] ~91

Excellent for

stabilizing

delicate proteins;

low CMC is

beneficial for

downstream

applications.[2]

[4][5]

DDM
n-dodecyl-β-D-

maltoside
~0.17 ~50

Widely used,

good starting

point for

solubilization

screening.[3]

Digitonin - ~0.4-0.6 ~70

Forms well-

defined micelles,

often used for

structural

studies.[2]

LMNG/CHS Working Concentrations for Viral Protein
Studies

Application
LMNG
Concentration (%
w/v)

CHS Concentration
(% w/v)

Reference

Solubilization 1.0 0.1 [7]

Purification &

Structural Studies
0.01 0.001 [7]
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Experimental Protocols
Protocol 1: Extraction and Solubilization of Viral
Glycoproteins using LMNG
This protocol provides a general framework for the extraction and solubilization of viral

glycoproteins from cultured cells expressing the protein of interest.

Materials:

Cell pellet expressing the target viral protein

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

Solubilization Buffer: Lysis Buffer containing 1% (w/v) LMNG and 0.1% (w/v) CHS

Dounce homogenizer

Ultracentrifuge

Procedure:

Resuspend the cell pellet in ice-cold Lysis Buffer.

Homogenize the cells on ice using a Dounce homogenizer until >90% lysis is achieved.

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for

1 hour at 4°C to pellet the cell membranes.

Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in ice-cold

Lysis Buffer.

Repeat the ultracentrifugation step to wash the membranes.

Resuspend the washed membrane pellet in Solubilization Buffer.
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Incubate for 1-2 hours at 4°C with gentle rotation to allow for solubilization of the membrane

proteins.

Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

The supernatant now contains the solubilized viral glycoprotein in LMNG/CHS micelles,

ready for purification.
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Workflow for viral membrane protein extraction and solubilization.
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Protocol 2: Purification of LMNG-Solubilized Viral
Glycoproteins
This protocol describes the purification of a His-tagged viral glycoprotein using affinity

chromatography followed by size-exclusion chromatography (SEC).

Materials:

Solubilized viral glycoprotein from Protocol 1

Affinity Chromatography Column (e.g., Ni-NTA)

Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 20 mM Imidazole, 0.01% (w/v) LMNG,

0.001% (w/v) CHS

Elution Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 250 mM Imidazole, 0.01% (w/v)

LMNG, 0.001% (w/v) CHS

SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% (w/v) LMNG, 0.001% (w/v) CHS

Size-Exclusion Chromatography Column (e.g., Superose 6)

Procedure:

Equilibrate the affinity chromatography column with Wash Buffer.

Load the solubilized viral glycoprotein onto the column.

Wash the column extensively with Wash Buffer to remove unbound proteins.

Elute the bound protein with Elution Buffer.

Concentrate the eluted protein using an appropriate centrifugal filter device.

Equilibrate the size-exclusion chromatography column with SEC Buffer.

Load the concentrated protein onto the SEC column to separate the properly folded,

oligomeric viral protein from aggregates and other impurities.
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Collect the fractions corresponding to the desired oligomeric state of the viral protein.

Analyze the purified protein by SDS-PAGE and negative-stain EM to confirm purity and

homogeneity.
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Purification workflow for LMNG-solubilized viral glycoproteins.
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Application in Viral Protein Signaling and Function
The structural information obtained from viral proteins stabilized in LMNG is critical for

understanding their role in the viral life cycle and their interaction with the host immune system.

Influenza Virus Hemagglutinin (HA) and Neuraminidase
(NA)
The balance between the receptor-binding activity of HA and the receptor-destroying activity of

NA is crucial for efficient influenza virus entry, budding, and spread. High-resolution structures

of HA and NA, facilitated by detergents like LMNG, have been instrumental in understanding

this interplay and in the design of neuraminidase inhibitors.
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Role of Influenza HA and NA in the viral life cycle.
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HIV Envelope Glycoprotein (Env)
The HIV Env trimer is the sole target for neutralizing antibodies. Structural studies of Env, often

requiring detergents like LMNG for stabilization, have revealed the complex conformational

changes it undergoes during receptor binding and fusion. This knowledge is fundamental for

the design of vaccines that can elicit broadly neutralizing antibodies.
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Conformational changes in HIV Env during host cell entry.

Coronavirus M Protein
The coronavirus M protein is the most abundant structural protein and plays a central role in

viral assembly and morphogenesis.[9][10][11] Structural insights, though challenging to obtain,

are crucial for understanding how M protein interacts with other viral proteins (S, E, and N) to

orchestrate the formation of new virions.[9][10] LMNG's ability to stabilize membrane proteins

makes it a valuable tool for future structural studies of the M protein and its complexes.
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Role of Coronavirus M protein in viral assembly.
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Ebola Virus Glycoprotein (GP)
The Ebola virus GP is responsible for attachment to host cells and fusion of the viral and host

membranes. It is a key target for the development of vaccines and therapeutics. The use of

LMNG can aid in the production of stable, properly folded GP for structural and immunological

studies, which is essential for understanding its mechanism of action and for designing

effective countermeasures.
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Functional pathway of Ebola virus glycoprotein during entry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization | MDPI
[mdpi.com]

2. Expression and Purification of SARS‐related Spike Glycoproteins for Cryo‐EM Analysis -
PMC [pmc.ncbi.nlm.nih.gov]

3. Detergents For Membrane Protein Solubilisation [peakproteins.com]

4. orbit.dtu.dk [orbit.dtu.dk]

5. researchgate.net [researchgate.net]

6. Improved pendant-bearing glucose-neopentyl glycols (P-GNGs) for membrane protein
stability - PMC [pmc.ncbi.nlm.nih.gov]

7. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

8. cdn.moleculardimensions.com [cdn.moleculardimensions.com]

9. mdpi.com [mdpi.com]

10. Catalytically Cleavable Detergent for Membrane Protein Studies - PMC
[pmc.ncbi.nlm.nih.gov]

11. news-medical.net [news-medical.net]

To cite this document: BenchChem. [Application of Lauryl Maltose Neopentyl Glycol (LMNG)
in Viral Protein Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10769517#application-of-lauryl-maltose-neopentyl-
glycol-in-viral-protein-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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